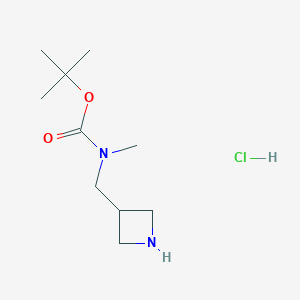

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride

Description

Introduction and Structural Classification

Nomenclature and Chemical Identity

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride, which precisely describes the structural arrangement and functional group connectivity. This nomenclature follows established conventions for naming complex carbamate derivatives, with the tert-butyl group serving as the alkyl substituent on the carbamate oxygen, while the nitrogen atom bears both a methyl group and an azetidin-3-ylmethyl substituent. Alternative names documented in chemical literature include 3-(Boc-aminomethyl)azetidine hydrochloride, where "Boc" informally refers to the tert-butoxycarbonyl protecting group, and tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride. Additional synonyms found in chemical databases encompass 3-BOC-AMINOmethylazetidine hydrochloride and carbamic acid, N-(3-azetidinylmethyl)-, 1,1-dimethylethyl ester, hydrochloride, reflecting various approaches to systematic nomenclature. The compound is also referenced as azetidin-3-ylmethyl-carbamic acid tert-butyl ester hydrochloride in some sources, emphasizing its ester character.

Chemical Abstracts Service Registry Number and Molecular Identifiers

The compound is assigned Chemical Abstracts Service registry number 1170019-97-2, which serves as its unique identifier in chemical databases and literature. The molecular formula C10H21ClN2O2 indicates the presence of ten carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 236.74 grams per mole. The PubChem compound identifier is 44118837, facilitating cross-referencing across multiple chemical databases. The standard International Chemical Identifier is InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8;/h8,11H,5-7H2,1-4H3;1H, which provides a complete structural representation. The corresponding International Chemical Identifier Key is NPZOOGZMCGJGTO-UHFFFAOYSA-N, serving as a condensed identifier for rapid database searches. The Simplified Molecular-Input Line-Entry System notation is CC(C)(C)OC(=O)N(C)CC1CNC1.Cl, offering a linear representation of the molecular structure.

Structural Classification within Carbamate Derivatives

This compound belongs to the broader class of carbamate derivatives, which are characterized by the general formula R2NC(O)OR and structure >N−C(=O)−O−, formally derived from carbamic acid. Within the carbamate family, it specifically represents an N-substituted carbamate, where both nitrogen substituents are organic groups rather than hydrogen atoms. The compound can be further classified as a protected amino carbamate, where the tert-butyl group functions as a protecting group for the carbamate functionality. In the context of heterocyclic chemistry, it represents an azetidine-functionalized carbamate, combining the unique properties of four-membered nitrogen heterocycles with carbamate reactivity. The presence of the methylated nitrogen in the carbamate group places it within the subclass of N-methylated carbamates, which exhibit distinct reactivity patterns compared to their unmethylated counterparts. From a structural perspective, the compound exemplifies the integration of small ring heterocycles with protective group chemistry, a combination that has proven valuable in modern synthetic methodology.

Molecular Composition and Architecture

Azetidine Ring System: Core Structural Element

The azetidine ring system constitutes the foundational structural element of this compound, comprising a saturated four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. This ring system exhibits significant ring strain due to the deviation from ideal tetrahedral bond angles, resulting in approximately 104-106 degree bond angles compared to the ideal 109.5 degrees. The ring strain inherent in azetidines leads to unique reactivity patterns, including susceptibility to ring-opening reactions under appropriate conditions. In the context of this compound, the azetidine ring is substituted at the 3-position with a methylene linker that connects to the carbamate nitrogen, creating a pendant functional group arrangement. The nitrogen atom within the azetidine ring maintains its basic character, though this basicity is modulated by the electron-withdrawing nature of the attached carbamate group. Research has demonstrated that azetidine rings can undergo various chemical transformations, including ring expansion reactions and nucleophilic substitutions, making them valuable synthetic intermediates.

Carbamate Functional Group Characteristics

The carbamate functional group in this compound exhibits the characteristic C(=O)OR structure with additional N-substitution, creating a complex electronic environment. The carbonyl carbon serves as an electrophilic center, while the nitrogen atom can act as both a nucleophile and a leaving group depending on reaction conditions. The N-methylation of the carbamate nitrogen significantly influences the electronic properties and reactivity of the functional group, as the methyl substituent provides electron donation through hyperconjugation while also introducing steric considerations. The carbamate linkage demonstrates resonance stabilization between the nitrogen lone pair and the carbonyl group, resulting in restricted rotation around the C-N bond and contributing to the overall stability of the molecule. In aqueous environments, carbamates can undergo hydrolysis to form the corresponding amine, carbon dioxide, and alcohol, though the rate of this reaction depends heavily on pH, temperature, and structural factors. The specific arrangement in this compound, with both N-methyl and N-azetidinylmethyl substituents, creates a unique steric and electronic environment that influences both stability and reactivity patterns.

Tert-butyl Protecting Group Significance

The tert-butyl group functions as a protecting group for the carbamate oxygen, providing both steric protection and electronic stabilization. This bulky substituent effectively shields the carbonyl carbon from nucleophilic attack, thereby enhancing the stability of the carbamate linkage under various reaction conditions. The tert-butyl protecting group is particularly valued for its resistance to basic conditions while remaining susceptible to acidic hydrolysis, allowing for selective deprotection strategies. The steric bulk of the tert-butyl group, with its three methyl substituents arranged around a quaternary carbon center, creates significant steric hindrance that influences both the conformation and reactivity of the entire molecule. In synthetic applications, the tert-butyl carbamate protecting group (often referred to as Boc protection) can be removed under mildly acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine. The stability of the tert-butyl group toward nucleophilic conditions makes it compatible with a wide range of synthetic transformations, including organometallic reactions and basic workup procedures. Research has shown that the tert-butyl protecting group exhibits superior stability compared to other alkyl protecting groups, making it particularly suitable for complex multi-step synthetic sequences.

Historical Development and Scientific Context

Evolution of Azetidine-Based Carbamate Chemistry

The development of azetidine-based carbamate chemistry traces its origins to the early 20th century, with the first reported synthesis of azetidine compounds dating back to 1907 through Schiff base reactions involving aniline and aldehyde cycloaddition processes. The systematic exploration of azetidine derivatives gained momentum following Alexander Fleming's discovery of penicillin, which highlighted the biological significance of four-membered lactam rings and stimulated interest in related heterocyclic systems. The evolution of N-substituted carbamate synthesis has been driven by the need for environmentally friendly alternatives to phosgene-based processes, leading to the development of novel synthetic methodologies using alternative carbonyl sources such as urea, dimethyl carbonate, and alkyl carbamates. Contemporary research has demonstrated that N-substituted carbamates can be synthesized effectively through transitional metal complex-catalyzed carbonylation reactions and through direct aminolysis reactions using specialized catalysts. The integration of protecting group chemistry with azetidine synthesis has emerged as a crucial advancement, enabling the preparation of complex molecules that would otherwise be difficult to access through conventional synthetic routes.

Position in Contemporary Chemical Research

In contemporary chemical research, this compound occupies a significant position as a versatile building block for pharmaceutical synthesis and medicinal chemistry applications. Current research efforts focus on utilizing such compounds as intermediates in the synthesis of selective small-molecule inhibitors, particularly those targeting specific enzymatic pathways involved in cell proliferative disorders. The compound represents an important example of the modern trend toward incorporating small ring heterocycles into drug design, where the unique geometric constraints and electronic properties of azetidines provide opportunities for enhanced target selectivity and potency. Contemporary synthetic methodology development has emphasized the importance of stable, protected intermediates like this compound in enabling complex multi-step synthetic sequences that would otherwise be challenging to execute. Research in carbamate chemistry continues to evolve, with particular attention to developing new protective group strategies and exploring the unique reactivity patterns exhibited by N-substituted carbamates. The compound also serves as a model system for understanding the interplay between ring strain, protecting group stability, and functional group reactivity in complex heterocyclic systems. Modern computational chemistry and spectroscopic techniques have provided detailed insights into the conformational preferences and electronic structure of such compounds, facilitating rational design approaches in pharmaceutical research.

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8;/h8,11H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZOOGZMCGJGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride (CAS Number: 1170108-38-9) is a compound with potential biological significance. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 236.74 g/mol

- Appearance : Typically presented as a white to off-white solid.

Synthesis

The synthesis of this compound involves several steps, often utilizing N,N-diisopropylethylamine and HATU in anhydrous DMF under inert conditions. The yield can reach approximately 71% under optimized conditions .

The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological properties. The azetidine ring structure contributes to its interaction with biological targets, potentially influencing enzyme activity and receptor binding.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have indicated that azetidine derivatives can induce apoptosis in cancer cell lines, including HeLa cells. The mechanism involves both extrinsic and intrinsic signaling pathways, suggesting that this compound might exhibit similar properties due to its structural analogies .

- Antimicrobial Properties : Preliminary evaluations suggest that compounds with azetidine functionalities possess antimicrobial properties. Specific derivatives have shown significant inhibition against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

- Inhibition Studies : Molecular docking studies have provided insights into the binding affinity of this compound with various enzymes. For instance, interactions with enzymes involved in metabolic pathways have been modeled, revealing promising inhibition constants that suggest therapeutic potential .

Comparative Biological Activity Table

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds. It is utilized for its protective BOC (tert-butyloxycarbonyl) group, which safeguards amine functionality during reactions. The BOC group can be removed under acidic conditions, revealing the free amine for further functionalization.

Biological Research

In biological studies, tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride is explored for its effects on biological systems. It has been identified as a promising inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, with an EC50 value of 39 nM, indicating its potential as a therapeutic agent against parasitic infections.

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, particularly in drug development targeting central nervous system (CNS) disorders. Its azetidine ring structure is valuable due to its ability to mimic proline, enhancing the pharmacokinetic properties of CNS-active agents. Preclinical trials have shown that drugs developed using this intermediate exhibit improved efficacy.

Polymer Modification

In industrial settings, this compound is used to modify polymers to introduce nitrogen functionalities that alter physical properties such as thermal stability and mechanical strength. The compound can be grafted onto polymer chains through carbamate linkages, facilitating specialized applications in materials science.

Bioconjugation Techniques

The compound plays a role in bioconjugation methods to attach biomolecules to surfaces or each other. By activating the carbamate group, it can react with nucleophilic groups on proteins or other biomolecules, retaining biological activity and stability for applications in diagnostics and targeted drug delivery.

Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase

A study optimized lead compounds targeting Trypanosoma brucei methionyl-tRNA synthetase where this compound was identified as a promising inhibitor with an EC50 of 39 nM.

Anticancer Activity Assessment

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines at concentrations as low as 0.1 µM, showcasing its potential as an anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride and its analogues:

Key Research Findings

Reactivity and Stability

- The N-methyl group in this compound reduces nucleophilicity at the nitrogen, enhancing stability under acidic conditions compared to non-methylated analogues like tert-butyl (azetidin-3-yl)carbamate hydrochloride .

- The azetidin-3-ylmethyl substituent introduces steric hindrance, slowing hydrolysis rates relative to direct azetidin-3-yl-substituted compounds (e.g., CAS 943060-59-1) .

Data Tables

Preparation Methods

Starting Materials

- Azetidin-3-ylmethylamine or its derivatives

- tert-Butyl carbamate (Boc) reagents or equivalents

- Methylating agents for N-methylation

- Hydrochloric acid or HCl gas for salt formation

General Synthetic Strategy

Protection of the amine group:

The azetidin-3-ylmethylamine is reacted with tert-butyl carbamate reagents (e.g., di-tert-butyl dicarbonate, Boc2O) under inert atmosphere (argon or nitrogen) in anhydrous solvents such as dichloromethane (DCM). This step introduces the tert-butyl carbamate protecting group on the nitrogen atom.N-Methylation:

The protected amine is then methylated on the nitrogen using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions, typically in solvents like acetonitrile or DMF, to yield the N-methyl carbamate derivative.Formation of Hydrochloride Salt:

The free base is treated with hydrochloric acid (HCl) in an organic solvent or by bubbling HCl gas, resulting in the formation of the hydrochloride salt, which improves the compound's stability and solubility.Purification:

The product is purified by recrystallization or column chromatography, often using silica gel and solvent gradients such as ethyl acetate/hexane.

Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent(s) | Time/Temperature | Notes |

|---|---|---|---|---|

| Boc Protection | tert-butyl dicarbonate, base (e.g., triethylamine) | DCM | Room temperature, 2–4 h | Inert atmosphere recommended |

| N-Methylation | Methyl iodide or dimethyl sulfate, base | Acetonitrile or DMF | 0–25°C, 12–24 h | Controlled addition to avoid overalkylation |

| Hydrochloride Salt Formation | HCl gas or HCl in solvent | Ether or ethyl acetate | 0–25°C, 1–2 h | Salt precipitation or crystallization |

| Purification | Silica gel chromatography | EtOAc/hexane gradient | Ambient | Characterization by NMR, MS |

Detailed Research Findings and Analytical Characterization

Reaction Monitoring and Yield

- The Boc protection step typically proceeds with yields ranging from 80% to 95%, depending on reaction scale and purity of starting materials.

- N-Methylation yields are variable (70–90%) and require careful control to avoid side reactions.

- Salt formation is quantitative with high purity (>95%) confirmed by analytical methods.

Spectroscopic Characterization

- Mass Spectrometry (MS): Confirms molecular ion peak at m/z 236.74 (M+H)+ for the hydrochloride salt.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for azetidine ring protons (δ 3.5–4.0 ppm), tert-butyl group (δ ~1.4 ppm), and N-methyl protons (δ ~2.5–3.0 ppm).

- ^13C NMR confirms carbamate carbonyl carbon at δ 155–160 ppm.

- Infrared Spectroscopy (IR): Displays carbamate C=O stretch around 1680–1720 cm⁻¹ and NH stretching bands near 3300 cm⁻¹.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Azetidin-3-ylmethylamine |

| Protecting Group | tert-Butyl carbamate (Boc) |

| Methylation Agent | Methyl iodide or dimethyl sulfate |

| Solvents | DCM, Acetonitrile, DMF, EtOAc, Hexane |

| Reaction Atmosphere | Argon or nitrogen (inert) |

| Temperature Range | 0–25°C |

| Reaction Time | 2–24 hours depending on step |

| Purification Method | Silica gel chromatography, recrystallization |

| Yield Range | 70–95% |

| Purity | >95% (confirmed by HPLC, NMR) |

| Storage | Store hydrochloride salt at room temperature, dry conditions |

Q & A

Q. Q: What are the optimal synthetic routes for tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride, and how can coupling reagents improve yield?

A: The compound is synthesized via carbamate coupling reactions. A validated approach involves:

- Step 1: Reacting tert-butyl carbamate precursors (e.g., tert-butyl 3-azetidinylmethyl intermediates) with methylamine derivatives.

- Step 2: Using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids or amines, enhancing reaction efficiency .

- Step 3: Final purification via recrystallization or column chromatography (e.g., silica gel, eluting with dichloromethane/methanol gradients) to achieve >95% purity.

Key Parameters:

| Parameter | Value/Reagent | Purpose |

|---|---|---|

| Coupling Agent | EDCI/HOBt | Activates carboxyl groups |

| Solvent | DMF or THF | Polar aprotic medium |

| Temperature | 0–25°C | Minimizes side reactions |

Structural Characterization

Q. Q: Which spectroscopic and computational methods are critical for confirming the structure of this compound?

A:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 265.3 (calculated for C₁₂H₂₅ClN₂O₂) .

- InChI Key: Use computational tools (e.g., PubChem) to validate structural uniqueness:

ZWEBXFPIYOALSC-OLZOCXBDSA-N.

Stability and Handling

Q. Q: What storage conditions and handling protocols ensure compound stability?

A:

- Storage: Refrigerated (2–8°C) in airtight, amber-glass containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Decomposition Risks: Avoid prolonged exposure to moisture (>60% humidity) or acidic/basic conditions (pH <4 or >10), which cleave the carbamate group .

- Safety: Use flame-retardant lab coats and fume hoods during synthesis; consult SDS for spill protocols .

Biological Activity Profiling

Q. Q: How can researchers evaluate the bioactivity of this compound in enzyme or receptor assays?

A:

- Target Screening: Use fluorescence polarization or SPR (surface plasmon resonance) to assess binding to azetidine-sensitive targets (e.g., GPCRs or kinases) .

- Enzyme Inhibition: Test IC₅₀ values against acetylcholinesterase or monoamine oxidases, comparing to reference inhibitors (e.g., donepezil) .

- Cellular Assays: Measure cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer model) .

Analytical Method Development

Q. Q: What HPLC/GC-MS parameters are recommended for quantifying this compound in mixtures?

A:

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | C18 (5 µm, 250 mm) | DB-5MS (30 m × 0.25 mm) |

| Mobile Phase | Acetonitrile/water (70:30) | Helium carrier gas |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV 254 nm | EI mode (m/z 265) |

| Retention Time | ~8.2 min | ~12.5 min |

Validation: Ensure linearity (R² >0.99) across 0.1–100 µg/mL and LOD <0.05 µg/mL .

Degradation Pathways

Q. Q: How do pH and temperature influence degradation kinetics?

A:

- Acidic Conditions (pH 3): Rapid cleavage of the tert-butoxycarbonyl (Boc) group, forming N-methylazetidine hydrochloride .

- Basic Conditions (pH 10): Slow hydrolysis to azetidin-3-ylmethanol and methylamine .

- Thermal Stability: Decomposes above 150°C (TGA data), with activation energy ~85 kJ/mol .

Advanced Research Questions

Regioselectivity in Functionalization

Q. Q: How can researchers achieve regioselective modification of the azetidine ring?

A:

- Protection Strategies: Use Boc or Fmoc groups to shield the secondary amine, enabling selective alkylation at the 3-position .

- Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions .

Computational Modeling

Q. Q: Which DFT methods predict the compound’s reactivity in nucleophilic environments?

A:

- B3LYP/6-31G(d): Models charge distribution, showing nucleophilic attack at the carbamate carbonyl (partial charge: −0.45) .

- MD Simulations: Predict solvation effects in DMSO/water mixtures, correlating with experimental hydrolysis rates .

Structure-Activity Relationships (SAR)

Q. Q: How do substituents on the azetidine ring modulate bioactivity?

A:

- Electron-Withdrawing Groups (e.g., Cl): Increase metabolic stability but reduce membrane permeability .

- Methylation (N-CH₃): Enhances CNS penetration by lowering polar surface area (<70 Ų) .

Scale-Up Challenges

Q. Q: What pitfalls arise during kilogram-scale synthesis, and how are they mitigated?

A:

- Side Reactions: Oxazolidinone formation via intramolecular cyclization; suppress by slow reagent addition (<1 mL/min) .

- Purification: Switch from column chromatography to fractional crystallization (ethyl acetate/hexane) for cost efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.